Endotoxin substrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endotoxin substrates are compounds used to detect and quantify endotoxins, which are lipopolysaccharides found in the outer membrane of Gram-negative bacteria. These endotoxins can trigger severe immune responses, including inflammation, sepsis, and endotoxic shock. The detection of endotoxins is crucial in various fields, including pharmaceuticals, medical devices, and biological research, to ensure the safety and efficacy of products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Endotoxin substrates are typically synthesized through complex organic synthesis processes. The synthesis involves the preparation of lipopolysaccharide analogs that mimic the structure of natural endotoxins. These analogs are designed to interact specifically with detection reagents used in endotoxin assays.

Industrial Production Methods: Industrial production of endotoxin substrates involves large-scale organic synthesis and purification processes. The production process includes the following steps:

Synthesis of Lipopolysaccharide Analogs: Chemical synthesis of lipopolysaccharide analogs using specific reagents and catalysts.

Purification: Purification of the synthesized analogs using chromatography techniques to remove impurities.

Formulation: Formulation of the purified analogs into a stable substrate suitable for use in endotoxin detection assays.

Análisis De Reacciones Químicas

Types of Reactions: Endotoxin substrates undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the lipid A component of the lipopolysaccharide analogs.

Reduction: Reduction reactions can alter the polysaccharide chains of the analogs.

Substitution: Substitution reactions can introduce specific functional groups to enhance the detection sensitivity of the substrate.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions are modified lipopolysaccharide analogs with enhanced detection capabilities for endotoxin assays.

Aplicaciones Científicas De Investigación

Endotoxin substrates have a wide range of scientific research applications, including:

Chemistry: Used in the development of new detection methods for endotoxins.

Biology: Employed in the study of bacterial infections and immune responses.

Medicine: Utilized in the testing of pharmaceuticals and medical devices to ensure they are free from endotoxin contamination.

Industry: Applied in the quality control of products in the pharmaceutical and biotechnology industries.

Mecanismo De Acción

Endotoxin substrates can be compared with other similar compounds, such as:

Lipopolysaccharide (LPS) Analogues: These are synthetic analogs of natural lipopolysaccharides used in similar detection assays.

Recombinant Factor C Substrates: These substrates use recombinant factor C for endotoxin detection, offering an alternative to traditional LAL assays.

Uniqueness: Endotoxin substrates are unique in their ability to specifically mimic the structure of natural endotoxins, providing high sensitivity and specificity in detection assays. They are designed to overcome the limitations of traditional detection methods, such as interference from other substances and variability in results.

Comparación Con Compuestos Similares

- Lipopolysaccharide (LPS) Analogues

- Recombinant Factor C Substrates

- Chromogenic Endotoxin Substrates

Propiedades

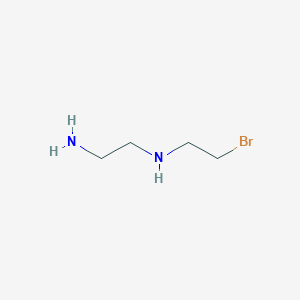

Fórmula molecular |

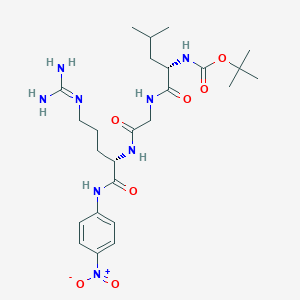

C25H40N8O7 |

|---|---|

Peso molecular |

564.6 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t18-,19-/m0/s1 |

Clave InChI |

XYZOMPCEZFRTOR-OALUTQOASA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)

![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)